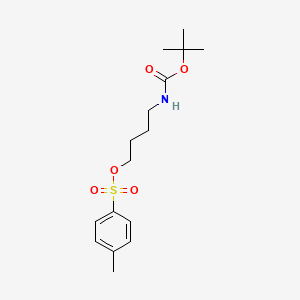

Tos-O-C4-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSGGWFVABZVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627852 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180851-50-7 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-O-C4-NH-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical characteristics, provides a plausible synthetic route with experimental protocols, and outlines the key spectral data for the characterization of this hetero-bifunctional linker. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug discovery in the rational design and synthesis of novel PROTAC-based therapeutics.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This compound is a versatile alkyl-ether type PROTAC linker.[1] It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine. This orthogonal reactivity allows for the sequential conjugation of the E3 ligase ligand and the POI ligand, providing a modular and flexible approach to PROTAC synthesis.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate | |

| Synonyms | Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester | |

| CAS Number | 180851-50-7 | [3] |

| Molecular Formula | C16H25NO5S | [3] |

| Molecular Weight | 343.44 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Purity | ≥97% (typical) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1] |

| Storage | Long-term: -20°C, sealed, away from moisture. Short-term: Room temperature. In solvent (-80°C for 6 months; -20°C for 1 month) | [1] |

Structural Identifiers

| Identifier | Value |

| SMILES | O=C(OC(C)(C)C)NCCCCOS(=O)(C1=CC=C(C)C=C1)=O |

| InChI | InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of tert-butyl (4-hydroxybutyl)carbamate (N-Boc-4-amino-1-butanol)

This procedure is based on a general method for the N-Boc protection of amines.[1]

Materials:

-

4-amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-amino-1-butanol (1.0 eq.) in a 2:1 v/v mixture of DCM and water.

-

Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate as a colorless to yellow liquid or low melting solid.[] Further purification can be achieved by column chromatography if necessary.

Experimental Protocol: Step 2 - Synthesis of tert-butyl (4-(tosyloxy)butyl)carbamate (this compound)

This protocol is adapted from a general procedure for the tosylation of alcohols.[4]

Materials:

-

tert-butyl (4-hydroxybutyl)carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous DCM (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

-

Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Spectral Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the tosyl, butyl, and Boc groups. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.78 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) |

| ~4.55 | t | 1H | -NH- |

| ~4.02 | t | 2H | -CH₂-O-Ts |

| ~3.05 | q | 2H | -CH₂-NH- |

| ~2.45 | s | 3H | Ar-CH₃ |

| ~1.65 | m | 2H | -CH₂-CH₂-O-Ts |

| ~1.45 | m | 2H | -CH₂-CH₂-NH- |

| 1.44 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (Boc) |

| ~144.8 | Ar-C (ipso to SO₂) |

| ~133.0 | Ar-C (ipso to CH₃) |

| ~129.8 | Ar-CH (meta to SO₂) |

| ~127.8 | Ar-CH (ortho to SO₂) |

| ~79.1 | -C(CH₃)₃ |

| ~70.2 | -CH₂-O-Ts |

| ~40.0 | -CH₂-NH- |

| ~28.4 | -C(CH₃)₃ |

| ~27.8 | -CH₂-CH₂-O-Ts |

| ~25.5 | -CH₂-CH₂-NH- |

| ~21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch (carbamate) |

| ~2970, 2870 | Medium | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1595 | Medium | C=C Stretch (aromatic) |

| ~1365, 1175 | Strong | S=O Stretch (sulfonate) |

| ~1160 | Strong | C-O Stretch (ester) |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is 343.1504 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 344.1577.

Application in PROTAC Synthesis

This compound serves as a valuable building block in the modular synthesis of PROTACs. The tosyl group acts as a good leaving group, allowing for the facile introduction of a nucleophilic group from either the POI ligand or the E3 ligase ligand. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

PROTAC Synthesis Strategy

Caption: General strategy for PROTAC synthesis using this compound.

Conclusion

This compound is a fundamental building block in the field of PROTAC development. Its well-defined chemical structure and orthogonal reactive handles provide a reliable and versatile platform for the synthesis of a wide array of PROTAC molecules. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its characteristic spectral data, which will be invaluable for researchers engaged in the design and synthesis of next-generation protein degraders.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. organic-synthesis.com [organic-synthesis.com]

The Role of Tos-O-C4-NH-Boc in Advanced Drug Discovery: A Technical Guide to PROTAC Synthesis and Application

For Immediate Release

Merrimack County, US – In the rapidly evolving landscape of targeted therapeutics, the strategic design of molecular linkers is paramount to the success of novel drug modalities. This technical guide delves into the specific application of Tos-O-C4-NH-Boc, an alkyl ether-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical application and theoretical underpinnings of this critical chemical tool.

At its core, this compound serves as a bifunctional linker, a molecular bridge that connects a ligand targeting a protein of interest with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is the crucial first step in the PROTAC-mediated degradation pathway, leading to the ubiquitination and subsequent destruction of the target protein by the proteasome.

One of the most notable applications of this compound is in the synthesis of BSJ-03-204, a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. CDK4 and CDK6 are key regulators of the cell cycle, and their dysregulation is a hallmark of various cancers[2][3]. The development of PROTACs like BSJ-03-204 offers a promising therapeutic strategy to overcome resistance to traditional CDK4/6 inhibitors[2].

Data Presentation: Performance of a this compound-Containing PROTAC

The efficacy of PROTACs synthesized using the this compound linker is demonstrated through rigorous in vitro studies. The following table summarizes the inhibitory and degradation capabilities of BSJ-03-204, a palbociclib-based PROTAC that incorporates a linker derived from this compound.

| Compound | Target | IC50 (nM) | Cell Line | Notes |

| BSJ-03-204 | CDK4/D1 | 26.9[1][2] | Mantle Cell Lymphoma (MCL) | Potent anti-proliferative effects observed.[1] |

| BSJ-03-204 | CDK6/D1 | 10.4[1][2] | Mantle Cell Lymphoma (MCL) | Induces G1 cell cycle arrest.[1] |

Experimental Protocols: Synthesis of a PROTAC Using a this compound-Derived Linker

The following is a representative solution-phase protocol for the synthesis of a PROTAC, illustrating the integration of the this compound linker. This protocol is divided into two main stages: deprotection of the Boc group and subsequent coupling reactions.

Stage 1: Deprotection of the Boc-Protected Amine

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine tosylate salt is then neutralized with a mild base, such as triethylamine or diisopropylethylamine (DIPEA), to yield the free amine linker, Tos-O-C4-NH2.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure amine linker.

Stage 2: Coupling of the Linker to the Target Ligand and E3 Ligase Ligand

This stage involves two sequential coupling reactions. The order of coupling (target ligand first or E3 ligase ligand first) can be adapted based on the specific chemistry of the ligands. Here, we describe the coupling of the linker to the target ligand (e.g., a derivative of palbociclib with a suitable attachment point) followed by coupling to the E3 ligase ligand (e.g., a pomalidomide derivative).

-

Step 2a: Coupling with the Target Ligand

-

Activation: The carboxylic acid group on the target ligand is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Amide Bond Formation: The deprotected amine linker (Tos-O-C4-NH2) is added to the activated target ligand solution. The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS.

-

Purification: The resulting intermediate, now containing the target ligand attached to the linker, is purified by preparative high-performance liquid chromatography (HPLC).

-

-

Step 2b: Coupling with the E3 Ligase Ligand

-

Nucleophilic Substitution: The tosyl group on the other end of the linker is a good leaving group. The purified intermediate from the previous step is reacted with the E3 ligase ligand (e.g., a pomalidomide derivative with a nucleophilic amine or hydroxyl group) in a suitable solvent like DMF, often with the addition of a base such as potassium carbonate to facilitate the reaction.

-

Reaction Monitoring and Purification: The progress of the reaction is monitored by LC-MS. Upon completion, the final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.

-

Visualization of Key Processes

To further elucidate the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of a PROTAC using a this compound derived linker.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The strategic use of linkers like this compound is a cornerstone of modern PROTAC design. By providing a stable and synthetically versatile scaffold, it enables the precise assembly of these complex heterobifunctional molecules. The continued exploration of novel linkers and their impact on the efficacy and selectivity of PROTACs will undoubtedly fuel the next wave of innovations in targeted protein degradation and personalized medicine.

References

In-Depth Technical Guide to Tos-O-C4-NH-Boc (CAS Number: 180851-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-4-sulfonic acid 4-(tert-butoxycarbonylamino)butyl ester, commonly referred to as Tos-O-C4-NH-Boc, is a bifunctional chemical linker extensively utilized in the field of chemical biology and drug discovery. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade target proteins within cells. This document provides a comprehensive technical overview of this compound, including its chemical properties, applications, and a detailed protocol for its use in the synthesis of a PROTAC targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 180851-50-7 |

| Molecular Formula | C₁₆H₂₅NO₅S |

| Molecular Weight | 343.44 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typically >97%) |

| Melting Point | 54-55 °C |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. |

| Storage | Store at -20°C for long-term stability. |

Applications in PROTAC Synthesis

This compound serves as an alkyl-ether based linker in the modular construction of PROTACs. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution by a functional group on a target protein ligand. The Boc-protected amine provides a latent nucleophile that, after deprotection, can be coupled to an E3 ligase ligand. This sequential coupling strategy allows for the convergent synthesis of heterobifunctional PROTAC molecules.

A notable example of a PROTAC synthesized using this linker is BSJ-03-204 , a potent and selective degrader of CDK4 and CDK6.[1][2][3][4][5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound, based on the reported synthesis of CDK4/6 degraders. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

4.1. General Synthesis Strategy

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Alkylation of the Target Protein Ligand: The target protein ligand, containing a suitable nucleophile (e.g., a phenol or amine), is reacted with this compound to form an intermediate where the linker is attached to the protein-binding moiety.

-

Coupling to the E3 Ligase Ligand: The Boc protecting group on the linker is removed under acidic conditions to reveal a primary amine. This amine is then coupled to the E3 ligase ligand, which is typically activated as a carboxylic acid, to form the final PROTAC molecule via an amide bond.

4.2. Detailed Protocol for the Synthesis of a Palbociclib-based PROTAC (Analogous to BSJ-03-204)

This protocol describes the synthesis of a PROTAC where Palbociclib (a CDK4/6 inhibitor) is the target protein ligand and a pomalidomide derivative is the E3 ligase (Cereblon) ligand.

Step 1: Synthesis of Intermediate 1 (Linker-Palbociclib Conjugate)

-

Materials:

-

Palbociclib

-

This compound (CAS 180851-50-7)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Palbociclib (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

-

Step 2: Boc Deprotection of Intermediate 1

-

Materials:

-

Intermediate 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield the crude amine intermediate (Intermediate 2).

-

Step 3: Synthesis of the Final PROTAC (Coupling with Pomalidomide derivative)

-

Materials:

-

Intermediate 2 (crude)

-

Pomalidomide-acid derivative (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

DMF

-

-

Procedure:

-

To a solution of the Pomalidomide-acid derivative in DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of crude Intermediate 2 in DMF to the activated ester solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Visualizations

5.1. Experimental Workflow

Caption: Synthetic workflow for a CDK4/6-targeting PROTAC.

5.2. Signaling Pathway of a CDK4/6-Degrading PROTAC

Caption: Mechanism of action for a CDK4/6-degrading PROTAC.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general guideline, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for a straightforward and modular approach to the construction of these complex molecules. The provided experimental protocol for the synthesis of a CDK4/6-targeting PROTAC serves as a practical guide for researchers in the field. As the development of PROTACs continues to be a major focus in drug discovery, the utility of linkers such as this compound will undoubtedly expand.

References

The Architect's Blueprint: A Technical Guide to PROTAC Linkers for Targeted Protein Degradation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] Once considered a mere spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation and stability to physicochemical properties like solubility and cell permeability.[5][6] This technical guide provides an in-depth exploration of the PROTAC linker, summarizing quantitative data, detailing key experimental protocols, and offering visual representations of crucial pathways and workflows to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: The Linker's Central Role

A PROTAC's function is to form a ternary complex, bringing a target protein (POI) and an E3 ubiquitin ligase into close proximity.[] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, with the PROTAC being released to catalyze further degradation cycles.[1][4]

The linker's length, composition, and rigidity are paramount in this process.[4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4][] Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation.[4]

Linker Composition and Structure-Activity Relationships (SAR)

The empirical optimization of PROTAC linkers often requires the synthesis of extensive compound libraries with varied compositions and lengths.[3][] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[4][][9]

-

Flexible Linkers (Alkyl and PEG): These are the most common starting points in PROTAC design.[1][4]

-

Alkyl Chains: Simple hydrocarbon chains offer significant conformational flexibility.[4] While synthetically accessible, they tend to be hydrophobic, which can negatively impact solubility.[1][10]

-

Polyethylene Glycol (PEG) Chains: The inclusion of ethylene glycol units improves hydrophilicity and solubility, which is often a major challenge for large PROTAC molecules.[1][9][11] PEG linkers can also favorably impact cell permeability.[9] Approximately 54% of reported PROTACs have utilized PEG-based linkers.[9]

-

-

Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the molecule into a bioactive conformation, more rigid structures are employed.[4][12]

-

Cyclic Structures: Incorporating rings like piperazine and piperidine constrains the linker's conformation and can improve metabolic stability.[1][4][]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction and are metabolically stable.[1][4][]

-

The choice of linker composition has a profound impact on degradation efficacy. For instance, in some cases, replacing an alkyl chain with a PEG linker of similar length led to a significant decrease in degradation, suggesting that the specific atomic composition can form key interactions within the ternary complex.[3][14]

Quantitative Analysis of Linker Effects

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[15] The length of the linker is a critical variable influencing these values. A linker that is too short may cause steric clashes, while one that is too long may fail to effectively induce proximity.[6][16]

The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[17]

| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (Atoms) | Reported DC50 | Reported Dmax (%) | Key Observation |

| BRD4 - CRBN | PEG | 8 (2 PEG units) | >5 µM | Low Degradation | Intermediate length linkers were less potent than shorter or longer versions in this series.[3] |

| BRD4 - CRBN | PEG | 16 (4 PEG units) | <0.5 µM | High Degradation | Longer linkers rescued degradation potency, highlighting a non-linear SAR.[3] |

| BTK - CRBN | PEG | 8 (2 PEG units) | ~20-fold impaired affinity | - | Shorter linkers impaired binary binding affinity due to steric repulsion.[3] |

| BTK - CRBN | PEG | 16 (4 PEG units) | 1-40 nM | Potent Degradation | Longer linkers restored binding affinity and led to potent degradation.[3] |

| SOS1 - VHL | Alkyl (Methylene) | 12 (4 units) | Less Potent than 8c | - | A PROTAC with 4 methylene units was less effective.[2] |

| SOS1 - VHL | Alkyl (Methylene) | 15 (5 units) | 15.7 µM | ~100% | The optimal linker length for SOS1 degradation in this study was a 5-carbon chain.[2] |

| SOS1 - VHL | Alkyl (Methylene) | 18 (6 units) | Less Potent than 8c | - | A PROTAC with 6 methylene units showed reduced efficacy.[2] |

Note: The data presented is illustrative and compiled from various sources. Direct comparison between different systems should be made with caution due to varying experimental conditions.

Experimental Protocols

The systematic evaluation of PROTAC linkers requires a robust set of biophysical and cellular assays.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Click Chemistry

Click chemistry is a highly efficient method for rapidly synthesizing libraries of PROTACs with varying linker lengths.[3][]

-

Preparation of Precursors:

-

Synthesize or procure the POI ligand functionalized with a terminal alkyne.

-

Synthesize or procure the E3 ligase ligand-linker intermediate containing a terminal azide. This intermediate can be prepared by coupling an E3 ligand (e.g., pomalidomide) with a bifunctional PEG or alkyl linker (e.g., HOOC-Linker-N3) using standard amide coupling reagents like HATU and DIPEA.[11]

-

-

Click Reaction:

-

Dissolve the alkyne-functionalized POI ligand and the azide-containing E3-linker intermediate in a suitable solvent mixture (e.g., t-BuOH/H2O).[11]

-

Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[11]

-

Stir the reaction at room temperature. Monitor progress using LC-MS.

-

-

Purification:

-

Upon completion, purify the final PROTAC product using preparative HPLC to yield the desired compound.[11]

-

Protocol 2: Ternary Complex Formation Assay (Biophysical)

Several biophysical techniques can quantify the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[18][19]

General Principle (SPR/BLI):

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binding Analysis:

-

To measure binary affinity, flow the PROTAC over the immobilized protein.

-

To measure ternary complex formation, pre-incubate the PROTAC with the second protein (the POI) and flow the mixture over the immobilized E3 ligase.

-

-

Data Analysis: An increase in binding response compared to the binary interaction indicates ternary complex formation. Kinetic and affinity constants (KD) can be derived from the sensorgrams. The cooperativity (alpha) of the complex can also be calculated.[18][19]

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.[15]

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[15]

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading across lanes.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[15]

-

Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[15]

Workflow for PROTAC Linker Optimization

The development of a potent and selective PROTAC follows a logical, iterative workflow. The initial "trial and error" approach is increasingly being supplemented by rational design, aided by computational modeling and structural biology.[3][5][12]

References

- 1. precisepeg.com [precisepeg.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success.[1] Among the myriad of available protecting groups, the tert-butoxycarbonyl (Boc) and the p-toluenesulfonyl (Tosyl or Ts) groups have established themselves as indispensable tools for the temporary masking of amine and hydroxyl functionalities.[2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with Boc and Tosyl protecting groups, designed to aid researchers in their strategic synthetic planning.

Core Principles and Comparative Analysis

The efficacy of a protecting group is determined by its ease of installation and removal, as well as its stability under a range of reaction conditions. Boc and Tosyl groups exhibit distinct characteristics in these regards, making them suitable for different synthetic strategies.

The Boc group is a carbamate-based protecting group primarily used for amines.[4] Its popularity stems from its general stability to basic and nucleophilic conditions, and its facile cleavage under acidic conditions.[5]

The Tosyl group , a sulfonyl-based protecting group, can be used for both amines and alcohols.[6] It is known for its robustness and stability across a wide pH range, but typically requires stronger reducing or harsher acidic conditions for removal.[6]

A key concept in multi-step synthesis is orthogonality , which refers to the ability to deprotect one functional group without affecting another.[7][8] Boc and Tosyl groups can be employed in orthogonal protection schemes. For instance, a Boc-protected amine can be deprotected with acid while a Tosyl-protected alcohol remains intact, and vice-versa with reductive cleavage of the tosylate.[9]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reaction parameters for the Boc and Tosyl protecting groups to facilitate a direct comparison.

Table 1: General Properties and Stability of Boc and Tosyl Protecting Groups

| Feature | tert-Butoxycarbonyl (Boc) | p-Toluenesulfonyl (Tosyl) |

| Protected Group(s) | Primarily Amines, Alcohols | Amines, Alcohols |

| Chemical Nature | Carbamate | Sulfonate Ester / Sulfonamide |

| Stability to Acids | Labile (cleaved by strong to moderate acids) | Generally Stable (requires strong, harsh acids) |

| Stability to Bases | Generally Stable | Generally Stable |

| Stability to Nucleophiles | Generally Stable | Stable |

| Stability to Hydrogenolysis | Stable | Stable |

| Stability to Oxidation | Generally Stable | Generally Stable |

| Cleavage Conditions | Acidic (e.g., TFA, HCl) | Reductive (e.g., Na/NH₃, SmI₂), Strong Acid (HBr/AcOH) |

Table 2: Quantitative Comparison of Protection and Deprotection Conditions

| Reaction | Substrate | Reagents and Conditions | Typical Yield (%) |

| Boc Protection | Primary Amine | (Boc)₂O, TEA, THF, rt, 2-18 h | >90 |

| Primary Amine | (Boc)₂O, Water/Acetone, rt, 10-15 min | 90-98 | |

| Tosyl Protection | Primary Alcohol | TsCl, Pyridine, DCM, 0 °C to rt, 4-12 h | >90 |

| Primary Amine | TsCl, Pyridine, DCM, rt, 12-24 h | >85 | |

| Boc Deprotection | N-Boc Amine | 25-50% TFA in DCM, rt, 1-2 h | >95 |

| N-Boc Amine | 3 M HCl in Ethyl Acetate, rt, 30 min | >95 | |

| Tosyl Deprotection | N-Tosyl Amide | Mg/MeOH, rt, 2-4 h | 78-98 |

| N-Tosyl Amide | SmI₂/Amine/Water, rt, instantaneous | ~95 |

Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen side reactions.

Boc Group: Protection and Deprotection Mechanisms

Boc Protection of an Amine: The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which can then deprotonate the newly formed carbamate.[7][10] The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide.

Boc Deprotection (Acid-Catalyzed): The removal of the Boc group is typically achieved under acidic conditions. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[11]

Tosyl Group: Protection and Deprotection Mechanisms

Tosyl Protection of an Alcohol: The protection of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine involves the nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the HCl byproduct.

Tosyl Deprotection (Reductive Cleavage): The reductive cleavage of a tosyl amide is a common method for deprotection. While several reagents can be employed, a common mechanism involves single electron transfer (SET) from a reducing agent (e.g., sodium naphthalenide or samarium(II) iodide) to the tosyl group. This generates a radical anion which then fragments to cleave the N-S bond.

Experimental Protocols

The following are representative experimental protocols for the installation and removal of Boc and Tosyl protecting groups.

General Procedure for Boc Protection of a Primary Amine

Reagents and Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)

-

Triethylamine (TEA) (1.5 mmol, 1.5 eq.)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 mmol) in THF or DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.5 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

General Procedure for Acidic Deprotection of an N-Boc Amine

Reagents and Materials:

-

N-Boc protected amine (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

-

Add an equal volume of TFA (5 mL) to the solution at room temperature. Note: The reaction is often exothermic.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Procedure for Tosyl Protection of a Primary Alcohol

Reagents and Materials:

-

Primary alcohol (1.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.)

-

Pyridine (2.0 mL)

-

Dichloromethane (DCM) (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 mL) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude tosylate by recrystallization or column chromatography.

General Procedure for Reductive Deprotection of an N-Tosyl Amide

Reagents and Materials:

-

N-Tosyl amide (1.0 mmol)

-

Magnesium turnings (10 mmol, 10 eq.)

-

Anhydrous methanol (MeOH) (10 mL)

-

Ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred suspension of magnesium turnings (10 mmol) in anhydrous methanol (10 mL) at room temperature, add the N-tosyl amide (1.0 mmol).

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Filter the mixture through a pad of Celite to remove magnesium salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

Applications in Drug Development and Multi-Step Synthesis

The judicious selection and application of Boc and Tosyl protecting groups are critical in the synthesis of many pharmaceutical agents. Their orthogonal nature allows for the selective manipulation of different functional groups within a complex molecule.

Case Study: Synthesis of Antiviral and Other Therapeutic Agents

In the synthesis of various antiviral nucleoside analogues, protecting group strategies are paramount. For instance, in the synthesis of Sofosbuvir , a key antiviral for the treatment of Hepatitis C, protecting groups are used to mask the hydroxyl groups of the ribose sugar to allow for the selective introduction of the phosphoramidate moiety.[10][12][13] While the specific syntheses of Sofosbuvir often employ benzyl or silyl ethers, the principles of orthogonal protection are central. In many complex syntheses, a Boc group might be used to protect an exocyclic amine on a nucleobase while a tosyl group could activate a primary alcohol for nucleophilic substitution.

The synthesis of Atorvastatin (Lipitor) , a widely prescribed statin, also involves multiple steps where protecting groups are essential to control reactivity.[5][6][11][14] While various synthetic routes exist, the construction of the complex side chain often requires the protection of hydroxyl and amino groups. A synthetic strategy could involve the use of a Boc-protected amine which is carried through several steps and deprotected towards the end of the synthesis.

Logical Workflow for Orthogonal Protection Strategy

The decision to use Boc, Tosyl, or a combination of both depends on the overall synthetic plan. A logical workflow can be envisioned for planning a multi-step synthesis involving these groups.

This workflow highlights the decision-making process based on the stability of the protecting groups to the planned reaction conditions.

Conclusion

The tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) groups are powerful and versatile protecting groups in the arsenal of the modern organic chemist. Their distinct yet complementary properties, particularly their orthogonal nature, provide a robust platform for the synthesis of complex molecules, including life-saving pharmaceuticals. A thorough understanding of their mechanisms, stability profiles, and experimental protocols, as presented in this guide, is essential for researchers, scientists, and drug development professionals to devise efficient and successful synthetic strategies.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Tos-O-C4-NH-Boc

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the chemical properties, solubility, and stability of Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate), a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in the field of drug development, this document consolidates available data on solubility in various solvent systems and outlines stability characteristics under typical laboratory conditions. Detailed experimental protocols for its application in PROTAC synthesis, specifically for the CDK4/6 degrader BSJ-03-204, are provided, supported by workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound, with the systematic IUPAC name 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate , is a hetero-bifunctional linker molecule. It features a tosylate (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine (NH-Boc), which can be deprotected to reveal a primary amine for subsequent coupling reactions. This dual functionality makes it a valuable building block in medicinal chemistry, particularly for the construction of PROTACs, where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2][3] The precise length and chemical nature of the linker are crucial for optimizing the efficacy of the resulting PROTAC molecule.[4] This guide aims to provide detailed technical information regarding its solubility and stability to aid in its effective use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Reference(s) |

| IUPAC Name | 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate | [1] |

| Synonyms | This compound; Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester | [1] |

| CAS Number | 180851-50-7 | [1][2] |

| Molecular Formula | C₁₆H₂₅NO₅S | [1][2] |

| Molecular Weight | 343.44 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥95% | [5] |

| SMILES | O=C(OC(C)(C)C)NCCCCOS(=O)(C1=CC=C(C)C=C1)=O | [1] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents and formulation mixtures. This data is essential for the preparation of stock solutions and for its application in both in vitro and in vivo experimental settings. All quantitative data is presented in Table 2. For challenging dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[6]

Table 2: Quantitative Solubility Data for this compound

| Solvent / Solvent System | Concentration | Molarity (approx.) | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 291.17 mM | Ultrasonic bath required. Use newly opened, non-hygroscopic DMSO. | [1] |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | 232.94 mM | Sonication is recommended. | [7] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | 7.28 mM | For in vivo formulation. Add solvents sequentially. | [1] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 7.28 mM | For in vivo formulation. | [1] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 7.28 mM | For in vivo formulation. | [1] |

Stability

The stability of this compound is influenced by temperature, pH, and the presence of moisture. Understanding these parameters is crucial for proper storage, handling, and use in reactions to avoid degradation and ensure experimental reproducibility.

Storage and Handling

-

Solid Form: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is stable for up to 3 years.[1][6][7]

-

In Solvent: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For long-term stability, storage at -80°C is recommended, where it is stable for up to 6 months. For shorter periods, storage at -20°C is viable for up to 1 month.[1]

pH and Hydrolytic Stability

Specific hydrolytic stability studies for this compound are not widely published. However, the stability can be inferred from the two main functional groups:

-

Boc (tert-butoxycarbonyl) Group: The Boc protecting group is known to be labile under acidic conditions.[3][8] It is generally stable to bases and most nucleophiles.[3] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) or even moderately acidic conditions (pH < 4) can lead to cleavage, exposing the primary amine.[1][9]

-

Tosylate (p-toluenesulfonate) Group: The tosylate group is an excellent leaving group and is susceptible to nucleophilic substitution.[10][11] While generally stable under neutral and acidic conditions, it can be displaced by strong nucleophiles. In protic solvents, solvolysis can occur, though it is generally slower than displacement by a strong nucleophile.[12] The stability of the tosylate ester is crucial for its function as a reactive site for linker conjugation.

Thermal Stability

Quantitative thermal decomposition data (e.g., from thermogravimetric analysis) for this compound is not publicly available. However, the N-Boc group can be susceptible to thermal deprotection at elevated temperatures, typically above 150°C, though this is dependent on the specific molecular structure and solvent.[13] It is recommended to use the compound at or below room temperature unless required by a specific protocol.

Experimental Protocols and Applications

This compound is a key reagent in the synthesis of PROTACs, serving as an alkyl ether-based linker.[1] Its most prominent documented use is in the synthesis of BSJ-03-204, a selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a two-step sequential coupling process. First, one of the ligands (either for the target protein or the E3 ligase) reacts with one end of the linker. Then, the second ligand is coupled to the other end. The following diagram illustrates this logical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]

- 4. OPA-Based Bifunctional Linker for Protein Labeling and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Frontiers | Design, synthesis, and anticancer activity of three novel palbociclib derivatives [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards novel therapeutic modalities. Among the most promising of these are Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to the detailed experimental protocols required for its successful application in research and drug development.

The PROTAC Concept: A Paradigm Shift in Drug Discovery

Unlike conventional small molecule inhibitors that aim to block the function of a target protein, PROTACs are engineered to induce its complete degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[2][3]

By simultaneously engaging both the POI and an E3 ligase, the PROTAC molecule forms a ternary complex, bringing the two proteins into close proximity.[2][4] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism.[5][6][7] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect at lower doses.[1][4]

This novel mechanism of action opens up the possibility of targeting proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors that lack a well-defined active site for traditional inhibitors to bind.[2][8]

Quantitative Insights into PROTAC Performance: Key Parameters and Clinical Data

The efficacy of a PROTAC is determined by several key quantitative parameters. These include its binding affinity to both the target protein and the E3 ligase, and its ability to promote the formation of a stable and productive ternary complex. The cellular potency of a PROTAC is often characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

Two pioneering PROTACs that have advanced to clinical trials are ARV-110 and ARV-471, targeting the androgen receptor (AR) and estrogen receptor (ER), respectively. The following tables summarize key quantitative data from preclinical and clinical studies of these molecules.

| Parameter | ARV-110 (AR Degrader) | ARV-471 (ER Degrader) | Reference |

| Target | Androgen Receptor (AR) | Estrogen Receptor (ER) | ,[6] |

| E3 Ligase Recruited | Not specified in provided abstracts | Not specified in provided abstracts | |

| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | ER+/HER2- Advanced or Metastatic Breast Cancer | [9],[10] |

| Preclinical DC50 | As low as 1 nM in AR+ cell lines | Not specified in provided abstracts | [11] |

| Preclinical Dmax | >95% reduction in AR protein levels | Near-complete ER degradation in tumor cells | [11],[6] |

| Clinical Trial Data | ARV-110 (Phase 1/2) | ARV-471 (Phase 1/2) | Reference |

| Patient Population | Heavily pretreated mCRPC patients | Heavily pretreated ER+/HER2- breast cancer patients | [9],[10] |

| Recommended Phase 2 Dose (RP2D) | 420 mg once daily | 200 mg and 500 mg once daily | [9],[10] |

| Clinical Benefit Rate (CBR) | 46% PSA50 in patients with AR T878A/S and/or H875Y mutations | 38.0% (all patients), 51.2% in patients with ESR1 mutations | [9],[10] |

| ER Degradation (in patient biopsies) | N/A | Up to 89% | [6] |

| Safety Profile | Generally well-tolerated; most common TRAEs were nausea, fatigue, vomiting | Favorable tolerability profile | [9],[10] |

Core Experimental Protocols for PROTAC Research and Development

The development and characterization of PROTACs involve a series of specialized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

PROTAC Synthesis and Purification

Objective: To synthesize and purify PROTAC molecules.

Methodology:

-

Solid-Phase Synthesis: A common method for rapid PROTAC synthesis involves solid-phase chemistry.[8][12]

-

An E3 ligase ligand-linker intermediate is attached to a solid support resin.

-

The protein of interest (POI) ligand is then coupled to the linker through various chemical reactions, such as amide bond formation or click chemistry.[8]

-

The final PROTAC molecule is cleaved from the resin.

-

-

Purification: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Characterization: The identity and purity of the final PROTAC are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Ternary Complex Formation Assays

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Immobilization: One of the proteins (typically the E3 ligase or a biotinylated version) is immobilized on an SPR sensor chip.

-

Binding Analysis:

-

Binary Interactions: The PROTAC is flowed over the immobilized protein to determine the binary binding affinity (KD). The POI ligand is also flowed over to assess its binding to the target protein in a separate experiment.

-

Ternary Complex Formation: A pre-incubated mixture of the PROTAC and the second protein (the POI) is flowed over the immobilized protein. The formation of the ternary complex is detected as a change in the SPR signal.

-

-

Data Analysis: The sensorgrams are analyzed to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. A cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[14]

-

Cell Preparation: Cells are co-transfected with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).

-

Compound Treatment: The transfected cells are treated with the PROTAC at various concentrations.

-

Reagent Addition: A HaloTag® ligand labeled with a fluorescent acceptor and the Nano-Glo® substrate are added to the cells.

-

Signal Detection: Bioluminescence resonance energy transfer (BRET) is measured using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.

-

Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Sample Preparation: The POI and E3 ligase are purified, and all components (proteins and PROTAC) are prepared in the same buffer to minimize heats of dilution.

-

Titration: The PROTAC is titrated into a solution containing the POI and the E3 ligase in the sample cell of the ITC instrument.

-

Heat Measurement: The heat change associated with the binding events is measured after each injection.

-

Data Analysis: The data is fitted to a binding model to determine the thermodynamic parameters of ternary complex formation, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Cell-Based Protein Degradation Assays

Objective: To measure the degradation of the target protein in a cellular context.

Methodology: [5]

-

Cell Treatment: Cells are treated with the PROTAC at various concentrations and for different durations.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

-

Cell Line Generation: CRISPR/Cas9 gene editing is used to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.

-

Cell Treatment: The HiBiT-tagged cells are treated with the PROTAC.

-

Lysis and Detection: A lytic reagent containing the LgBiT protein and a substrate is added to the cells. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.

-

Data Analysis: The luminescent signal is used to calculate the DC50 and Dmax of the PROTAC.

In Vivo Evaluation of PROTACs

Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC in an animal model.

-

Animal Model: An appropriate animal model, such as a mouse xenograft model for cancer, is used.

-

PROTAC Administration: The PROTAC is administered to the animals via a suitable route (e.g., oral gavage, intravenous injection).

-

Pharmacokinetic (PK) Analysis:

-

Blood samples are collected at various time points after dosing.

-

The concentration of the PROTAC in the plasma is determined using LC-MS/MS.

-

PK parameters such as Cmax, t1/2, and AUC are calculated.

-

-

Pharmacodynamic (PD) Analysis:

-

Tissues of interest (e.g., tumor tissue) are collected at different time points.

-

The level of the target protein in the tissues is quantified by Western blotting or other methods.

-

The extent and duration of target protein degradation are correlated with the PROTAC exposure levels to establish a PK/PD relationship.

-

Visualizing the Molecular Choreography: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to PROTAC technology.

References

- 1. urotoday.com [urotoday.com]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urotoday.com [urotoday.com]

- 10. onclive.com [onclive.com]

- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 14. aragen.com [aragen.com]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. drugdiscoverytrends.com [drugdiscoverytrends.com]

Methodological & Application

Application Notes and Protocols for the Boc Deprotection of Tos-O-C4-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate). The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and robust procedure for Boc deprotection.[1][2] The tosyl (Ts) group is stable under these acidic conditions, allowing for selective deprotection of the amine.[3][4] This protocol is broadly applicable in synthetic organic chemistry, particularly in the preparation of intermediates for pharmaceutical and materials science research. Included are a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[2][5] The deprotection process is an acid-catalyzed elimination that proceeds through the formation of a protonated carbamate, which then fragments into the free amine, carbon dioxide, and a stable tert-butyl cation.[6]

The target molecule, this compound, possesses both a Boc-protected amine and a tosylate group. Tosylates are excellent leaving groups in nucleophilic substitution reactions and are generally stable to the acidic conditions required for Boc removal.[3][4] This orthogonality allows for the selective deprotection of the amine without affecting the tosylate functionality, yielding 4-(tosyloxy)butan-1-amine, a valuable bifunctional building block.

Data Presentation

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound using trifluoroacetic acid.

| Parameter | Value | Notes |

| Reactant | This compound | Starting material. |

| Reagent | Trifluoroacetic Acid (TFA) | Reagent for Boc deprotection.[1] |

| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended. |

| TFA Concentration | 20-50% (v/v) in DCM | A 25% TFA/DCM solution is a common starting point.[2] |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C to control any initial exotherm and then allowed to warm to room temperature. |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[7] |

| Work-up | Evaporation, Neutralization | Removal of volatiles followed by neutralization of the resulting TFA salt. |

| Typical Yield | >95% | Yields are typically high for this type of reaction, assuming complete reaction and proper work-up. |

Experimental Protocol

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

-

-

Addition of TFA:

-

Slowly add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25% v/v) to the stirred solution at 0 °C. A common practice is to use a 1:1 to 1:3 mixture of TFA and DCM.[1]

-

Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction generates carbon dioxide gas, so the system should not be closed.

-

-

Reaction Monitoring:

-

After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting residue is the trifluoroacetate salt of the deprotected amine. To obtain the free amine, dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-